molecular formula C9H10BrNO2 B1612286 1-Bromo-4-isopropyl-2-nitrobenzene CAS No. 204850-14-6

1-Bromo-4-isopropyl-2-nitrobenzene

Cat. No. B1612286
M. Wt: 244.08 g/mol
InChI Key: OGFXLLXRXBRDEN-UHFFFAOYSA-N
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Description

“1-Bromo-4-isopropyl-2-nitrobenzene” is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . The compound is usually in liquid form at room temperature .


Synthesis Analysis

The synthesis of “1-Bromo-4-isopropyl-2-nitrobenzene” can be achieved through a multistep process . The first step involves a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration . This process must be carried out in two steps if the propyl group has more than two carbons . It’s important to note that Friedel Crafts reactions are hindered if the benzene ring is strongly deactivated, which means that the acyl group must go on first .


Chemical Reactions Analysis

“1-Bromo-4-isopropyl-2-nitrobenzene” undergoes various chemical reactions. For instance, it reacts via a DISP type mechanism such that the electrolysis of p-BrC6H4NO2 occurs, consuming between one and two electrons per reactant molecule, leading to the formation of the nitrobenzene radical anion and bromide ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-isopropyl-2-nitrobenzene” include a high degree of unsaturation . It is remarkably unreactive for being so highly unsaturated . Unlike other unsaturated compounds such as alkenes, dienes, and alkynes, aromatic hydrocarbons like this one do not undergo addition reactions . Instead, they undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

1. Structural Analysis and Reactivity

A study by Mroz et al. (2020) explored the anisotropic displacement parameters in compounds similar to 1-bromo-4-isopropyl-2-nitrobenzene, using X-ray diffraction and first principles calculations. This research highlights the significance of structural analysis in understanding the physical properties of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).

2. Role in Organic Synthesis

The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in medical applications, demonstrates the importance of 1-bromo-4-isopropyl-2-nitrobenzene derivatives in chemical synthesis. This work by Zhai Guang-xin (2006) investigated the effects of reaction temperature, solvent, time, and proportions, providing insights into optimizing synthesis conditions (Zhai Guang-xin, 2006).

3. Electrochemical Studies

Ernst et al. (2013) demonstrated that radical anions of 1-bromo-4-nitrobenzene exhibit unique reactivity in ionic liquids, differing significantly from behavior in conventional solvents. This finding is crucial for understanding the electrochemical properties of such compounds (Ernst, Ward, Norman, Hardacre, & Compton, 2013).

4. Photocatalysis and Solar Cell Applications

Fu et al. (2015) investigated the addition of 1-Bromo-4-Nitrobenzene to polymer solar cells, finding an improvement in power conversion efficiency. This highlights its potential use in enhancing solar energy harvesting technologies (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).

5. Pharmaceutical Applications

The work of Klok et al. (2006) on the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, using a derivative of 1-bromo-4-nitrobenzene, is a notable example of its application in the development of pharmaceutical compounds (Klok, Klein, Herscheid, & Windhorst, 2006).

Safety And Hazards

“1-Bromo-4-isopropyl-2-nitrobenzene” poses several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

Future Directions

The future directions for the study and use of “1-Bromo-4-isopropyl-2-nitrobenzene” could involve further exploration of its synthesis process, particularly the multistep synthesis involving Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration . Additionally, more detailed studies could be conducted to better understand its molecular structure and the mechanisms of its chemical reactions .

properties

IUPAC Name

1-bromo-2-nitro-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFXLLXRXBRDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615672
Record name 1-Bromo-2-nitro-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-isopropyl-2-nitrobenzene

CAS RN

204850-14-6
Record name 1-Bromo-2-nitro-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To fuming nitric acid (5 mL) cooled to 5° was added neat 4-bromoisopropylbenzene (1.0 g, 5.023 mmol) dropwise at such a rate that the reaction temperature remained below 10°. The reaction was stirred for 2 hours at 5-10°, quenched with ice (50 g), extracted with ethyl acetate (50 mL), and the organic extract was washed with water (2×25 mL) and brine (25 mL), then dried over magnesium sulfate filtered and concentrated by rotary evaporation. The residue was purified by silica gel flash chromatography eluting with 5:95 ethyl acetate/hexanes to afford the title compound as a light yellow solid (1.03 g, 4.22 mmol, 84%). 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 1.27 (d, J=6.99 Hz, 6 H) 2.75-3.23 (m, 1 H) 7.29 (dd, J=8.82, 2.21 Hz, 1 H) 7.63 (d, J=8.09 Hz, 1 H) 7.69 (d, J=2.21 Hz, 1 H); MS (DCI) m/z 261/263 (M+NH4)−.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Kelly - 2004 - dspace.mit.edu
… 1-Bromo-4-isopropyl-2-nitrobenzene was synthesized according to literature with some modification.' Instead of distilling the product, purification was performed by precipitating the …
Number of citations: 4 dspace.mit.edu

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